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Compound of Interest

Compound Name: DV-7028 hydrochloride

Cat. No.: B15616708 Get Quote

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a

Selective 5-HT2A Receptor Antagonist.

This technical guide provides a comprehensive overview of DV-7028 hydrochloride, a potent

and selective serotonin 2A (5-HT2A) receptor antagonist. This document is intended for

researchers, scientists, and drug development professionals interested in the chemical

characteristics, pharmacological profile, and experimental methodologies associated with this

compound.

Core Chemical Identity and Properties
DV-7028 hydrochloride is a synthetic compound belonging to the pyrido[1,2-a]-1,3,5-triazine-

2,4(3H)-dione class of molecules. Its systematic IUPAC name is 3-[2-[4-(4-fluorobenzoyl)-1-

piperidinyl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione hydrochloride.

The key physicochemical properties of DV-7028 hydrochloride are summarized in the table

below.
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Property Value

Systematic IUPAC Name

3-[2-[4-(4-fluorobenzoyl)-1-

piperidinyl]ethyl]-6,7,8,9-tetrahydro-2H-

pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione

hydrochloride

Molecular Formula C21H25FN4O3·HCl

Molecular Weight 436.91 g/mol

CAS Number 133364-62-2

Appearance White to off-white solid

Solubility
Soluble in DMSO and water with gentle

warming.[1]

Purity ≥99% (typically by HPLC)[1][2]

Storage Desiccate at room temperature.[1][2]

SMILES
C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C

(=O)C4=CC=C(C=C4)F)C1.Cl

Pharmacological Profile and Biological Activity
DV-7028 hydrochloride is characterized by its high affinity and selectivity as an antagonist for

the 5-HT2A receptor, a G protein-coupled receptor involved in a multitude of physiological and

pathophysiological processes.
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Parameter Value Species/System

Target 5-HT2A Receptor Human

Activity Antagonist

Ki 22 nM 5-HT2 receptors[3]

Selectivity

Exhibits no significant affinity

for 5-HT1A, 5-HT1B, or 5-

HT1D receptors.[1][2][3]

Functional Activity

Inhibits serotonin-induced

platelet aggregation and

vasoconstriction.[3]

In Vivo Activity

Shown to inhibit arterial

thrombus formation in rat

models.[1][2]

Rat

Mechanism of Action: 5-HT2A Receptor Antagonism
The primary mechanism of action of DV-7028 hydrochloride is the competitive and selective

blockade of the 5-HT2A receptor. The 5-HT2A receptor is predominantly coupled to the Gq/11

G-protein. Upon activation by its endogenous ligand, serotonin (5-hydroxytryptamine), the

receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC).

PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second

messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling

pathway is crucial in mediating various cellular responses, including smooth muscle

contraction, platelet aggregation, and neuronal excitation. By antagonizing the 5-HT2A

receptor, DV-7028 hydrochloride effectively inhibits these downstream signaling events.
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5-HT2A Receptor Signaling Pathway and DV-7028 HCl Antagonism.

Experimental Protocols
Proposed Synthesis of DV-7028 Hydrochloride
A plausible synthetic route for DV-7028 hydrochloride can be conceptualized in two main

parts: the synthesis of the 4-(4-fluorobenzoyl)piperidine intermediate and its subsequent

coupling to a pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione core with an ethyl linker, followed by

hydrochloride salt formation.

Part 1: Synthesis of 4-(4-fluorobenzoyl)piperidine

Friedel-Crafts Acylation: React 1-acetylisonipecotoyl chloride with fluorobenzene in the

presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction mixture is

typically refluxed and then worked up by pouring onto ice, followed by extraction with an

organic solvent like chloroform. The crude product, 1-acetyl-4-(4-fluorobenzoyl)piperidine, is

then purified, for example, by recrystallization.

Deprotection: The acetyl protecting group is removed from the piperidine nitrogen by acid

hydrolysis. This is achieved by refluxing the 1-acetyl-4-(4-fluorobenzoyl)piperidine in an

acidic solution, such as 6N hydrochloric acid. After cooling, the reaction mixture is basified,

and the deprotected product, 4-(4-fluorobenzoyl)piperidine, is extracted with an organic

solvent.
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Part 2: Synthesis of DV-7028 and its Hydrochloride Salt

Synthesis of the Pyrido[1,2-a]triazinedione Core: A suitable starting material, such as a

derivative of 2-aminopyridine, can be reacted with a reagent like ethyl 2-chloro-2-oxoacetate

to form an intermediate which is then cyclized with a source of nitrogen, for instance, by

reaction with hydrazine, to form the pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione ring system.

Alkylation of the Triazinedione: The pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione is then N-

alkylated at the 3-position with a 2-carbon linker containing a leaving group, such as 1-

bromo-2-chloroethane, in the presence of a base like potassium carbonate in a suitable

solvent (e.g., DMF). This yields 3-(2-bromoethyl)-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-

triazine-2,4(3H)-dione.

Coupling Reaction: The bromoethyl-substituted triazinedione is then coupled with the

previously synthesized 4-(4-fluorobenzoyl)piperidine. This nucleophilic substitution reaction

is typically carried out in a polar aprotic solvent like DMF with a base such as potassium

carbonate to yield the free base of DV-7028.

Hydrochloride Salt Formation: The final DV-7028 free base is dissolved in a suitable organic

solvent, and hydrochloric acid (either as a gas or a solution in a solvent like ether or

isopropanol) is added to precipitate the DV-7028 hydrochloride salt, which can then be

collected by filtration and dried.
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Synthesis of 4-(4-fluorobenzoyl)piperidine Synthesis of Pyrido[1,2-a]triazinedione Core
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Proposed Synthetic Workflow for DV-7028 Hydrochloride.
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5-HT2A Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of DV-
7028 hydrochloride for the human 5-HT2A receptor using [3H]ketanserin as the radioligand.

Materials:

Membrane Preparation: Commercially available or in-house prepared cell membranes

expressing the human 5-HT2A receptor (e.g., from HEK293 or CHO cells).

Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Test Compound: DV-7028 hydrochloride, prepared in a dilution series.

Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10

µM unlabeled ketanserin or spiperone).

96-well microplates.

Glass fiber filters (e.g., Whatman GF/B or GF/C).

Cell harvester.

Scintillation counter and scintillation cocktail.

Procedure:

Reagent Preparation: Prepare a stock solution of DV-7028 hydrochloride and perform serial

dilutions to obtain a range of concentrations (e.g., from 10^-11 M to 10^-5 M). Dilute the

[3H]ketanserin in assay buffer to a final concentration of approximately 1-2 nM.

Assay Setup: In a 96-well plate, set up the following in triplicate:

Total Binding: 50 µL of assay buffer, 50 µL of [3H]ketanserin solution, and 100 µL of

membrane preparation.
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Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]ketanserin

solution, and 100 µL of membrane preparation.

Competitive Binding: 50 µL of each DV-7028 hydrochloride dilution, 50 µL of

[3H]ketanserin solution, and 100 µL of membrane preparation.

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle

agitation.

Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through

the glass fiber filters using a cell harvester.

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the DV-7028
hydrochloride concentration. Determine the IC50 value (the concentration of DV-7028
hydrochloride that inhibits 50% of the specific binding of [3H]ketanserin) from the resulting

sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant

for the receptor.
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Workflow for the 5-HT2A Receptor Radioligand Binding Assay.
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Rat Tail Artery Vasoconstriction Assay
This ex vivo functional assay assesses the ability of DV-7028 hydrochloride to antagonize

serotonin-induced contraction of vascular smooth muscle.

Materials:

Male Wistar or Sprague-Dawley rats.

Krebs-Henseleit solution (physiological salt solution).

Serotonin (5-HT) hydrochloride.

DV-7028 hydrochloride.

Organ bath system with force transducers.

Data acquisition system.

Procedure:

Tissue Preparation: Euthanize a rat according to approved animal welfare protocols. Dissect

the ventral tail artery and place it in ice-cold Krebs-Henseleit solution. Carefully clean the

artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.

Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit solution,

maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end of the

ring to a fixed hook and the other to a force transducer.

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension

of approximately 1 gram, with the Krebs-Henseleit solution being replaced every 15-20

minutes.

Viability Check: Contract the arterial rings with a high concentration of potassium chloride

(e.g., 60 mM KCl) to ensure tissue viability. Wash the tissues and allow them to return to

baseline.
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Antagonist Incubation: For the test tissues, incubate with a specific concentration of DV-7028
hydrochloride for a predetermined period (e.g., 30 minutes). Control tissues will be

incubated with vehicle only.

Cumulative Concentration-Response Curve: Add serotonin to the organ baths in a

cumulative manner, increasing the concentration stepwise (e.g., from 10^-9 M to 10^-5 M),

and record the contractile response at each concentration until a maximal response is

achieved.

Data Analysis: Express the contractile responses as a percentage of the maximal contraction

induced by KCl. Plot the concentration-response curves for serotonin in the absence and

presence of different concentrations of DV-7028 hydrochloride. A rightward shift in the

serotonin concentration-response curve in the presence of DV-7028 hydrochloride
indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be

calculated from these shifts.

Analytical Characterization
High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of DV-7028 hydrochloride
purity and for quantification in various matrices.

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic

acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength determined by the UV spectrum of DV-7028
hydrochloride (likely around 240-280 nm).

Injection Volume: 10-20 µL.

Quantification: An external standard calibration curve would be generated using known

concentrations of a DV-7028 hydrochloride reference standard.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b15616708?utm_src=pdf-body
https://www.benchchem.com/product/b15616708?utm_src=pdf-body
https://www.benchchem.com/product/b15616708?utm_src=pdf-body
https://www.benchchem.com/product/b15616708?utm_src=pdf-body
https://www.benchchem.com/product/b15616708?utm_src=pdf-body
https://www.benchchem.com/product/b15616708?utm_src=pdf-body
https://www.benchchem.com/product/b15616708?utm_src=pdf-body
https://www.benchchem.com/product/b15616708?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for the structural elucidation and confirmation of

DV-7028 hydrochloride.

1H NMR: The proton NMR spectrum would be expected to show characteristic signals for

the aromatic protons of the fluorobenzoyl group, the protons of the piperidine and pyrido

rings, and the ethyl linker. The chemical shifts and coupling patterns would provide detailed

information about the connectivity of the molecule.

13C NMR: The carbon NMR spectrum would show distinct signals for all 21 carbon atoms in

the molecule, including the carbonyl carbons of the triazinedione and benzoyl groups, the

aromatic carbons, and the aliphatic carbons of the piperidine and pyrido rings and the ethyl

linker.

Conclusion
DV-7028 hydrochloride is a valuable research tool for investigating the role of the 5-HT2A

receptor in various physiological and pathological conditions. Its high selectivity and potent

antagonist activity make it a suitable candidate for studies in areas such as thrombosis,

cardiovascular diseases, and neuroscience. The experimental protocols and data presented in

this guide provide a solid foundation for researchers to effectively utilize and characterize this

compound in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine
Derivatives [mdpi.com]

3. prepchem.com [prepchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b15616708?utm_src=pdf-body
https://www.benchchem.com/product/b15616708?utm_src=pdf-body
https://www.benchchem.com/product/b15616708?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/dt/b9/b913393c/b913393c.pdf
https://www.mdpi.com/1422-0067/13/7/8071
https://www.mdpi.com/1422-0067/13/7/8071
https://prepchem.com/1-acetyl-4-4-fluorobenzoyl-piperidine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [DV-7028 Hydrochloride: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15616708#dv-7028-hydrochloride-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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